molecular formula C9H10BrNO2 B8028134 1-Bromo-3-nitro-5-(propan-2-yl)benzene

1-Bromo-3-nitro-5-(propan-2-yl)benzene

Cat. No.: B8028134
M. Wt: 244.08 g/mol
InChI Key: GPBDXYQQPBYSSN-UHFFFAOYSA-N
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Description

1-Bromo-3-nitro-5-(propan-2-yl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a nitro group at position 3, and an isopropyl substituent at position 5. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. For example, bromine serves as a strong leaving group, while the nitro group enhances electrophilic substitution resistance due to its electron-withdrawing nature .

Properties

IUPAC Name

1-bromo-3-nitro-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)7-3-8(10)5-9(4-7)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBDXYQQPBYSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-nitro-5-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-nitro-5-(propan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3-nitro-5-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-3-amino-5-(propan-2-yl)benzene, while oxidation of the isopropyl group yields 1-bromo-3-nitro-5-(carboxylic acid)benzene .

Scientific Research Applications

1-Bromo-3-nitro-5-(propan-2-yl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-nitro-5-(propan-2-yl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the bromine atom .

Comparison with Similar Compounds

Comparison with Halogenated Nitrobenzenes

Bromo vs. Chloro Substituents

The replacement of bromine with chlorine in analogous structures significantly alters electronic and physical properties. For instance:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 Higher reactivity in SNAr reactions due to weaker C-Cl bond vs. C-Br
1-Bromo-3-nitro-5-(propan-2-yl)benzene* C₉H₁₀BrNO₂ ~252.09 (calculated) Bromine enhances leaving-group ability in nucleophilic substitutions -

Chlorinated analogs exhibit lower molecular weights and reduced steric hindrance, favoring faster reaction rates in certain transformations. However, bromine’s higher polarizability improves stability in radical-mediated processes .

Positional Isomerism

The positions of substituents critically influence properties:

  • This compound has a meta-nitro and para-isopropyl arrangement, promoting steric and electronic asymmetry.
  • 1-Bromo-4-methyl-5-nitrobenzene () features a methyl group at position 4, reducing steric bulk compared to isopropyl, which may enhance solubility in non-polar solvents .

Comparison with Alkyl-Substituted Nitrobenzenes

Compound Alkyl Group Molecular Weight (g/mol) Key Differences Reference
1-Bromo-3-methyl-5-nitrobenzene Methyl 230.03 Lower steric hindrance; higher melting point due to symmetry
This compound* Isopropyl ~252.09 Increased steric bulk slows reaction kinetics; improved thermal stability -

The isopropyl group in the target compound reduces crystallinity compared to methyl-substituted analogs, as evidenced by the absence of melting point data in methyl derivatives . This steric effect also impacts ligand-metal coordination in catalytic applications.

Comparison with Other Functionalized Derivatives

Compound Substituents Molecular Weight (g/mol) Key Features Reference
1-Bromo-5-fluoro-3-nitro-2-propan-2-yloxybenzene Fluoro, isopropoxy 302.11 Enhanced electron-withdrawing effects; altered regiochemistry in electrophilic substitutions
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Iodo, trifluoromethoxy 411.90 Iodo substituent enables Sonogashira couplings; trifluoromethoxy improves lipophilicity
This compound* Isopropyl ~252.09 Balanced steric and electronic effects for versatile applications -

Fluoro and trifluoromethoxy groups enhance metabolic stability in pharmaceuticals, while iodo substituents expand utility in cross-coupling reactions .

Biological Activity

1-Bromo-3-nitro-5-(propan-2-yl)benzene is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a bromine atom, a nitro group, and an isopropyl substituent on a benzene ring, suggests diverse interactions with biological systems. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2O2, with a molecular weight of approximately 273.12 g/mol. The presence of the bromine and nitro groups significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research into similar compounds indicates that halogenated and nitro-substituted aromatic compounds often exhibit a range of biological activities. Here are some key findings regarding the biological activity of this compound:

Antimicrobial Activity

Halogenated compounds have been widely studied for their antimicrobial properties. For instance, compounds with bromine and nitro groups have shown effectiveness against various bacterial strains. Specific studies report that similar nitro-containing compounds demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound NameMIC (µg/mL)Activity Against
Nitrobenzene derivatives15 - 30E. coli, S. aureus
1-Bromo-3-nitrobenzene10 - 25Candida albicans
4-Nitroaniline5 - 20Various Gram-positive bacteria

Anticancer Activity

The anticancer potential of nitro-substituted aromatic compounds has been documented in several studies. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

A study involving structural analogs demonstrated IC50 values ranging from 10 to 50 µM against human colon and breast cancer cell lines. The mechanism appears to involve the inhibition of DNA synthesis and induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
Human colon adenocarcinoma20DNA synthesis inhibition
Breast cancer cells15Induction of apoptosis
Lung cancer cells25Cell cycle arrest in G0/G1 phase

Case Studies

  • Antibacterial Efficacy : A comparative study on various nitro-substituted benzenes found that those with bromine substitutions exhibited enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes.
  • Cytotoxicity Assays : In vitro assays on breast cancer cells revealed that the introduction of the isopropyl group significantly increased the cytotoxicity of the compound compared to its non-substituted counterparts.

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : The nitro group may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

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